2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of thieno[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with appropriate aldehydes and amines under basic conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of recyclable solvents and catalysts, such as polyethylene glycol (PEG-400) and glycerol, has been reported to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:
- 2-thioxopyridine-3-carbonitrile
- 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
Uniqueness
What sets 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino and hydroxy groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H9N3O2S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(ethylamino)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N3O2S/c1-2-12-10-5(4-11)8-9(16-10)6(14)3-7(15)13-8/h3,12H,2H2,1H3,(H2,13,14,15) |
InChI Key |
IRAXRLDNBRAGED-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(S1)C(=CC(=O)N2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.